2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

Vue d'ensemble

Description

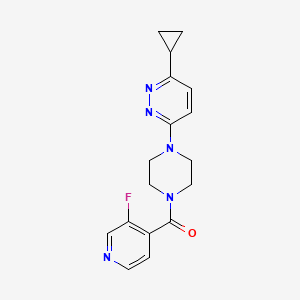

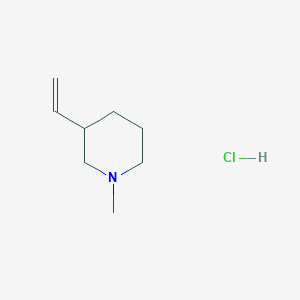

“2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C8H10Cl2N2O2 . It belongs to the pyridine family. This compound is used for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 237.08 . The SMILES representation of the molecule is COC1=NC=C (C=C1)NC (=O)CCl.Cl .Applications De Recherche Scientifique

Environmental Science and Herbicide Research

Chloroacetamide herbicides, including compounds similar to "2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride," are used in agricultural settings for pre-emergent control of grasses and broadleaf weeds. Research into these compounds often focuses on their metabolism in both humans and rats, understanding their environmental impact, and assessing their adsorption and bioactivity in soils. For instance, studies on chloroacetamide herbicides such as acetochlor and metolachlor have revealed their carcinogenic potential in rats and explored their complex metabolic activation pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, the adsorption, bioactivity, and soil tests for chloroacetamide herbicides have been evaluated to understand their environmental interactions (Weber & Peter, 1982).

Chemistry and Synthesis

Research in chemistry has explored the synthesis and structural aspects of compounds related to "this compound." For example, studies have looked at the synthesis of various pyridazine derivatives, including those with antimicrobial properties, highlighting the versatility and significance of chloroacetamide compounds in drug discovery and chemical synthesis (Horie, 1963).

Biodegradation and Environmental Remediation

Understanding the biodegradation of chloroacetamide herbicides is crucial for assessing their environmental impact and exploring potential remediation strategies. For instance, the involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, a process critical for its biodegradation, has been investigated, providing insights into microbial pathways capable of mitigating the environmental presence of these compounds (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRWMWICGKDIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B2681533.png)

![1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride](/img/structure/B2681534.png)

![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)

![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)

![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)